The synthesis of nicotinamide adenine dinucleotide phosphate involves several enzymatic steps. Typically, it begins with nicotinamide adenine dinucleotide, which can be derived from either de novo or salvage pathways. The key enzyme involved in this conversion is nicotinamide adenine dinucleotide kinase, which transfers a phosphate group to the 2' position of the ribose ring associated with the adenine moiety .
In laboratory settings, this compound can be synthesized through the following steps:
The molecular structure of nicotinamide adenine dinucleotide phosphate consists of an adenine base linked to a ribose sugar, which is further connected to a phosphate group. The additional phosphate group distinguishes it from nicotinamide adenine dinucleotide.
Key structural features include:
The compound has a complex three-dimensional structure that allows it to fit into enzyme active sites effectively .
Nicotinamide adenine dinucleotide phosphate participates in numerous biochemical reactions, primarily as a reducing agent. The oxidation-reduction reactions involving this compound are pivotal in metabolic pathways such as:
The reaction mechanism typically involves the transfer of hydride ions (H-) from nicotinamide adenine dinucleotide phosphate to substrates, facilitating their reduction .
The mechanism of action for nicotinamide adenine dinucleotide phosphate revolves around its role as an electron donor. In metabolic pathways:
This process is crucial for maintaining cellular redox balance and supporting biosynthetic processes .
Nicotinamide adenine dinucleotide phosphate, disodium salt exhibits several notable physical and chemical properties:
Chemical properties include its reactivity as a cofactor in enzymatic reactions and its ability to undergo oxidation-reduction processes.
Nicotinamide adenine dinucleotide phosphate, disodium salt is widely utilized in various scientific applications:
This compound's versatility makes it an indispensable tool in both research laboratories and clinical settings.
NADP disodium salt (β-Nicotinamide adenine dinucleotide phosphate disodium salt) serves as the stable, soluble form of NADP+, a fundamental coenzyme in cellular electron transfer reactions. This redox cofactor exists in two interconvertible states: the oxidized form (NADP+) and reduced form (NADPH), collectively termed the NADP/NADPH redox couple. Their ratio governs the cellular reducing capacity essential for biosynthetic pathways and detoxification systems [1] [5] [6]. The phosphorylated 2' position of its adenine ribose distinguishes NADP from NAD, enabling dedicated binding sites in enzymes and compartmentalized redox regulation [7].
The dynamics of this redox couple are central to metabolic flux directionality:
Table 1: Functional Dichotomy of NAD(H) and NADP(H) Redox Couples
Characteristic | NAD⁺/NADH | NADP⁺/NADPH |
---|---|---|
Primary Metabolic Role | Catabolic oxidation | Anabolic reduction & redox defense |
Redox Potential (E'₀) | -320 mV | -320 mV (Similar, but compartmentalized) |
Key Biosynthetic Pathway | Salvage pathway (NMNATs) | Phosphorylation by NAD kinases |
Major Cellular Compartments | Mitochondria (High NAD⁺) | Cytosol (High NADPH) |
Primary Regulatory Function | Glycolysis, TCA cycle, OXPHOS | Glutathione reduction, ROS detoxification, Lipogenesis |
NADP disodium salt-derived NADPH is the universal electron donor for enzymatic antioxidant defense systems, crucial for neutralizing reactive oxygen species (ROS) generated during metabolism or under stress conditions. The molecular mechanisms involve:
GSSG + NADPH + H⁺ → 2GSH + NADP⁺
[1] [7]The sustained GSH pool is critical for glutathione peroxidases (GPxs) that reduce lipid hydroperoxides and H₂O₂. Table 2: Kinetic Parameters of NAD(P)H-Dependent Antioxidant Enzymes in Sulfate-Reducing Bacteria
Enzyme | Organism | Optimal pH | Optimal Temp (°C) | Kₘ (NADPH) (mM) | Vₘₐₓ (nmol/min/mg) |
---|---|---|---|---|---|
NADPH Peroxidase | Desulfovibrio piger | 7.0 | 35 | 0.10 ± 0.02 | 142 ± 8 |
NADPH Peroxidase | Desulfomicrobium orale | 7.0 | 35 | 0.25 ± 0.04 | 98 ± 6 |
NADH Peroxidase | Desulfovibrio piger | 7.0 | 35 | 1.42 ± 0.11 | 85 ± 5 |
NADP disodium salt participates in metabolic nodes that integrate redox balance with energy production:
NADH + NADP⁺ + H⁺_out → NAD⁺ + NADPH + H⁺_in
This proton gradient drives ATP synthesis, directly linking redox balance to oxidative phosphorylation [7]. Table 3: NADP-Dependent Enzymes Regulating Metabolic Flux
Enzyme | Reaction Catalyzed | Primary Cofactor | Metabolic Role |
---|---|---|---|
Glucose-6-P Dehydrogenase | Glucose-6-P + NADP⁺ → 6-P-glucono-δ-lactone + NADPH | NADP⁺ | Pentose phosphate pathway flux, NADPH production |
Malic Enzyme (ME1) | Malate + NADP⁺ → Pyruvate + CO₂ + NADPH | NADP⁺ | Cytosolic NADPH generation, anaplerosis |
Isocitrate Dehydrogenase (IDH1/2) | Isocitrate + NADP⁺ → α-KG + CO₂ + NADPH | NADP⁺ | Mitochondrial/cytosolic NADPH, TCA cycle |
NAD Kinase (NADK) | NAD⁺ + ATP → NADP⁺ + ADP | ATP (Substrate: NAD⁺) | NADP⁺ biosynthesis |
Ferredoxin-NADP⁺ Reductase | Ferredoxinred + NADP⁺ + H⁺ → Ferredoxinox + NADPH | NADP⁺ | Chloroplast redox balance, photosynthesis |
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